molecular formula C21H28N4O2S B2607099 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 898451-89-3

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2607099
CAS No.: 898451-89-3
M. Wt: 400.54
InChI Key: OUVKWHPUBODUTR-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a tolyl group, and a thiophene moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, it is reacted with an appropriate alkylating agent to introduce the p-tolyl group.

    Introduction of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, often using thiophen-2-ylmethyl chloride.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiophene moieties.

    Reduction: Reduction reactions may target the oxalamide linkage or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are typical.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used in research to study biological pathways and interactions due to its ability to bind to various biomolecules.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its functional groups allow it to be incorporated into polymers with specific properties.

Mechanism of Action

The mechanism by which N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes through binding to active sites.

    Receptors: Modulation of receptor activity by mimicking or blocking natural ligands.

    Pathways: Interference with biological pathways by altering the function of key proteins or nucleic acids.

Comparison with Similar Compounds

    N1-(2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Lacks the p-tolyl group, potentially altering its biological activity.

    N1-(2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide: Lacks the piperazine ring, which may affect its binding properties.

Uniqueness: The presence of both the piperazine ring and the thiophene moiety, along with the p-tolyl group, gives N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide unique properties that are not found in simpler analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-16-5-7-17(8-6-16)19(25-11-9-24(2)10-12-25)15-23-21(27)20(26)22-14-18-4-3-13-28-18/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVKWHPUBODUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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